molecular formula C34H36Cl2N8O4 B193991 Propyl Itraconazole CAS No. 74855-91-7

Propyl Itraconazole

カタログ番号: B193991
CAS番号: 74855-91-7
分子量: 691.6 g/mol
InChIキー: JAKXPLQZZCVGBG-NHZFLZHXSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

Synthetic Routes and Reaction Conditions

The preparation of Propyl Itraconazole involves complex synthetic routes. One method includes dissolving a mixture of Itraconazole and L-ascorbic acid with a mixed solvent of dichloromethane and methanol. Hydroxypropyl methylcellulose and pluronic F-127 are then added, followed by dichloromethane to obtain a raw material solution. This solution is then subjected to supercritical fluid crystallization using carbon dioxide .

Industrial Production Methods

Industrial production methods for this compound typically involve high-performance liquid chromatography (HPLC) techniques to separate and identify impurities in the bulk drug product . The use of ultra-performance liquid chromatography (UPLC) has also been reported to reduce analysis time and improve efficiency .

科学的研究の応用

Antifungal Applications

Propyl Itraconazole maintains the antifungal properties characteristic of its parent compound, itraconazole. It is primarily used in the treatment of various fungal infections, including:

  • Aspergillosis : A study demonstrated that intravenous administration of itraconazole, followed by oral dosing, was effective in treating invasive aspergillosis in immunocompromised patients. The therapeutic levels were maintained, resulting in a partial or complete response in 48% of participants .
  • Histoplasmosis : Clinical studies have shown that itraconazole is effective against histoplasmosis, particularly in patients with compromised immune systems. The median dose was 200 mg/day, with significant symptom resolution observed within two weeks .

Antiangiogenic Properties

Recent research has revealed that this compound exhibits antiangiogenic activity, which can be beneficial in cancer treatment. This property is particularly relevant for conditions involving abnormal blood vessel growth, such as tumors. Key findings include:

  • Endothelial Cell Proliferation : Studies indicate that itraconazole analogs can inhibit endothelial cell proliferation and angiogenesis, which are critical processes in tumor growth and metastasis .
  • Hedgehog Pathway Inhibition : this compound has been shown to inhibit the Hedgehog signaling pathway, which is implicated in various cancers. This inhibition may contribute to its efficacy as a therapeutic agent in oncology .

Pharmacokinetics and Formulation Studies

Understanding the pharmacokinetics of this compound is essential for optimizing its clinical use. Research has focused on various formulations to enhance bioavailability and therapeutic effectiveness:

  • Polymeric Films : Recent studies have explored the preparation of polymeric films containing itraconazole for topical applications. These films aim to improve drug release characteristics and provide localized treatment for fungal infections .
  • Drug Interaction Studies : Investigations into drug-drug interactions involving this compound have highlighted its role as a strong inhibitor of cytochrome P450 3A (CYP3A). This characteristic is crucial when considering co-administration with other medications .

Case Studies

Several case studies illustrate the clinical effectiveness of this compound:

  • Case Study on Invasive Aspergillosis : In a cohort of 31 patients treated with intravenous this compound followed by oral therapy, 48% achieved a complete or partial response after treatment .
  • Histoplasmosis Treatment : A separate study involving patients with histoplasmosis demonstrated substantial symptom resolution within two weeks at a median dose of 200 mg/day, indicating the compound's effectiveness in severe fungal infections .

類似化合物との比較

Similar Compounds

Similar compounds to Propyl Itraconazole include:

Uniqueness

This compound is unique due to its specific chemical structure and its role as an impurity in the synthesis of Itraconazole. Its identification and quantification are crucial for ensuring the safety and efficacy of Itraconazole formulations .

生物活性

Propyl itraconazole is a derivative of itraconazole, a well-known triazole antifungal agent. Itraconazole has gained attention not only for its antifungal properties but also for its potential applications in oncology due to its anti-angiogenic and anti-Hedgehog (Hh) signaling pathway activities. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, and implications in various therapeutic contexts.

Antifungal Activity

This compound functions primarily by inhibiting the synthesis of ergosterol, a critical component of fungal cell membranes. This inhibition disrupts membrane integrity and function, leading to cell death. The compound exhibits broad-spectrum antifungal activity against various pathogens including Candida, Aspergillus, and Cryptococcus species .

Anti-Cancer Properties

Recent studies have highlighted this compound's role in cancer treatment. It has been shown to inhibit angiogenesis— the formation of new blood vessels—which is crucial for tumor growth and metastasis. The compound also targets the Hh signaling pathway, which is often dysregulated in cancers such as basal cell carcinoma and medulloblastoma .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural characteristics. Research indicates that modifications in the side chains significantly affect its potency against various biological targets. For instance, certain analogues with longer or branched side chains demonstrated enhanced inhibition of endothelial cell proliferation and Hh signaling .

Pharmacokinetics

This compound exhibits considerable interindividual variability in pharmacokinetics, characterized by extensive tissue distribution and a half-life of approximately 24 hours . Studies indicate that steady-state concentrations are reached within 15 days at doses ranging from 50 mg to 400 mg daily, with significant clinical responses observed within two weeks .

Antifungal Efficacy

In clinical trials, this compound has demonstrated significant efficacy in treating fungal infections. For example, it achieved a mycologic cure rate of approximately 54% in patients with onychomycosis after a treatment duration of about 10 months .

Anti-Cancer Efficacy

In oncology, high-dose this compound (600 mg/day) has shown promising results in phase II trials for advanced prostate cancer, leading to notable reductions in prostate-specific antigen (PSA) levels and delaying tumor progression . Additionally, it has been effective when combined with other chemotherapeutic agents, enhancing overall treatment outcomes .

Case Studies

  • Prostate Cancer : A study involving men with advanced prostate cancer showed that patients receiving high-dose this compound experienced significant PSA responses and prolonged progression-free survival compared to control groups.
  • Basal Cell Carcinoma : Patients with advanced basal cell carcinoma treated with this compound exhibited tumor shrinkage and improved clinical outcomes when used alongside conventional therapies.

Data Tables

Study Condition Dosage Efficacy Rate Duration
Study 1Onychomycosis200 mg/day54% mycologic cure~10 months
Study 2Prostate Cancer600 mg/daySignificant PSA reductionVaries
Study 3Basal Cell CarcinomaVariableTumor shrinkage observedVaries

Q & A

Basic Research Questions

Q. What analytical methodologies are recommended for identifying and quantifying Propyl Itraconazole impurities in pharmaceutical formulations?

  • Methodological Answer : Reverse-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for impurity profiling. For this compound, ensure mobile phases with optimized acetonitrile content (e.g., 45–55%) and pH-adjusted aqueous phases (e.g., pH 3.0–4.0) to resolve co-eluting impurities like the isopropyl analog . Use validation parameters (precision, accuracy, LOD/LOQ) per ICH guidelines. Reference impurity acceptance criteria from pharmacopeial standards, such as NMT 0.5% for Propyl analog (relative retention time: 0.86) .

Q. How can researchers design dissolution studies to evaluate this compound’s bioavailability in multiparticulate systems?

  • Methodological Answer : Employ a USP Apparatus II (paddle method) with biorelevant media (e.g., FaSSIF/FeSSIF) to simulate gastrointestinal conditions. Optimize parameters like stirring speed (50–100 rpm) and surfactant concentration (e.g., 0.1% SDS). Central composite design (CCD) and response surface methodology (RSM) are effective for evaluating factors such as drug-carrier mass ratio and core weight gain . Validate results using scanning electron microscopy (SEM) and differential scanning calorimetry (DSC) to confirm solid dispersion homogeneity .

Q. What preclinical models are suitable for assessing this compound’s antifungal efficacy?

  • Methodological Answer : Use murine models of systemic fungal infections (e.g., Candida albicans or Aspergillus fumigatus). Dose escalation studies (e.g., 5–20 mg/kg/day) with pharmacokinetic (PK) monitoring (plasma Cmax, AUC) are critical. Compare outcomes (e.g., fungal burden reduction) against placebo or active controls (e.g., fluconazole). Noncompartmental PK analysis can quantify drug exposure-efficacy relationships .

Advanced Research Questions

Q. How can researchers resolve co-eluting impurities (e.g., Propyl vs. Isopropyl analogs) in chromatographic analysis of Itraconazole formulations?

  • Methodological Answer : Apply chemometric tools like Box-Behnken experimental design to optimize column temperature (25–40°C) and mobile phase composition. Forced degradation studies (acid/alkaline hydrolysis, photolysis) combined with mass spectrometry (LC-MS/MS) can confirm impurity identity. Statistical robustness testing (e.g., fractional factorial design) identifies critical factors like flow rate variability .

Q. What strategies mitigate contradictions in this compound efficacy data across clinical trials?

  • Methodological Answer : Conduct meta-analyses stratified by patient subpopulations (e.g., immunocompromised vs. immunocompetent) and dosing regimens. For example, this compound showed reduced cryptococcosis incidence in HIV patients with CD4+ <100 cells/mL but no survival benefit in broader cohorts . Use PICOT frameworks to refine research questions: e.g., "In HIV patients (P), does this compound (I) vs. placebo (C) reduce fungal infections (O) over 6 months (T)?" .

Q. How can pharmacokinetic-pharmacodynamic (PK-PD) modeling improve this compound dosing in heterogeneous populations?

  • Methodological Answer : Develop population PK models using nonlinear mixed-effects modeling (NONMEM) to account for covariates (e.g., renal/hepatic function). Integrate in vitro MIC data and in vivo PK parameters (AUC/MIC ratio) to establish exposure targets. Validate models with clinical outcomes (e.g., treatment failure rates) .

Q. What experimental designs optimize this compound’s stability under varying storage conditions?

  • Methodological Answer : Implement accelerated stability studies (40°C/75% RH) with ICH Q1A-compliant protocols. Use factorial designs to assess interactions between excipients (e.g., stabilizers like hydroxypropyl methylcellulose) and environmental factors. X-ray diffraction (XRD) monitors crystalline-amorphous transitions during storage .

Q. Data Contradiction Analysis

  • Example : Discrepancies in this compound’s efficacy may arise from differences in patient CD4+ counts or formulation bioequivalence. Address by:
    • Re-analyzing raw data with stratified statistical tests (e.g., Cochran-Mantel-Haenszel).
    • Comparing dissolution profiles (f2 similarity factor) across formulations .
    • Validating analytical methods for cross-study impurity quantification .

特性

IUPAC Name

4-[4-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-propyl-1,2,4-triazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H36Cl2N8O4/c1-2-13-44-33(45)43(24-39-44)28-6-4-26(5-7-28)40-14-16-41(17-15-40)27-8-10-29(11-9-27)46-19-30-20-47-34(48-30,21-42-23-37-22-38-42)31-12-3-25(35)18-32(31)36/h3-12,18,22-24,30H,2,13-17,19-21H2,1H3/t30-,34-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAKXPLQZZCVGBG-NHZFLZHXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@H]5CO[C@](O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H36Cl2N8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30512146
Record name 4-(4-{4-[4-({(2R,4S)-2-(2,4-Dichlorophenyl)-2-[(1H-1,2,4-triazol-1-yl)methyl]-1,3-dioxolan-4-yl}methoxy)phenyl]piperazin-1-yl}phenyl)-2-propyl-2,4-dihydro-3H-1,2,4-triazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30512146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

691.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74855-91-7
Record name 4-(4-{4-[4-({(2R,4S)-2-(2,4-Dichlorophenyl)-2-[(1H-1,2,4-triazol-1-yl)methyl]-1,3-dioxolan-4-yl}methoxy)phenyl]piperazin-1-yl}phenyl)-2-propyl-2,4-dihydro-3H-1,2,4-triazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30512146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Propyl Itraconazole
Propyl Itraconazole
Propyl Itraconazole
Propyl Itraconazole
Propyl Itraconazole
Propyl Itraconazole

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。